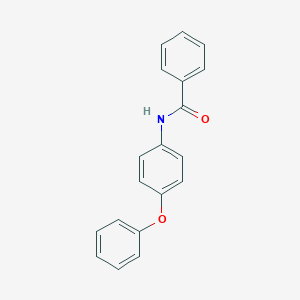

N-(4-phenoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H15NO2/c21-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-17-9-5-2-6-10-17/h1-14H,(H,20,21) |

InChI Key |

JHKKWBHGUKVOET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for N 4 Phenoxyphenyl Benzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-(4-phenoxyphenyl)benzamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the precise connectivity and chemical environment of atoms within the molecule. nih.govwiley.comresearchgate.net

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound analogues, the ¹H NMR spectrum is characterized by distinct signals corresponding to the amide proton, as well as the aromatic protons of the phenyl and phenoxy rings.

The amide proton (N-H) is particularly diagnostic, often appearing as a singlet in the downfield region of the spectrum, typically between δ 8.5 and 10.5 ppm. For the parent compound, this compound, this amide proton signal has been observed as a singlet at 8.59 ppm when measured in deuterochloroform (CDCl₃). rsc.org Another study identified the amide proton peak at 10.15 ppm. researchgate.net The chemical shift of this proton is sensitive to the electronic environment and can be influenced by substituents on the aromatic rings.

The aromatic protons present a complex series of multiplets in the range of δ 6.5–8.5 ppm. The specific splitting patterns and coupling constants (J-values) within this region allow for the assignment of protons to their respective positions on the benzoyl and phenoxyphenyl moieties. For instance, the protons on the phenoxy-substituted ring often show a characteristic AA'BB' system, reflecting the para-substitution pattern.

Table 1: Illustrative ¹H NMR Data for this compound Analogues Note: Data is compiled from representative benzamide (B126) structures. Exact chemical shifts vary based on solvent and specific molecular structure.

| Proton Assignment | Chemical Shift (δ ppm) Range | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.5 - 10.2 | Singlet (s) |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet (m) |

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy is employed to elucidate the carbon framework of this compound analogues. nih.govwiley.comresearchgate.net This technique maps out all unique carbon environments within the molecule.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O) of the amide group, which is typically observed in the highly deshielded region of δ 165–170 ppm. The aromatic carbons appear in the δ 110–160 ppm range. The carbon atoms directly attached to the oxygen of the ether linkage (C-O) and the nitrogen of the amide (C-N) are found at the downfield end of this aromatic region, reflecting their deshielded nature. The specific chemical shifts provide confirmation of the substitution pattern on the phenyl rings.

Table 2: Representative ¹³C NMR Data for Benzamide Analogues Note: Data is representative of the benzamide class. Exact chemical shifts depend on the specific analogue and solvent used.

| Carbon Assignment | Chemical Shift (δ ppm) Range |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-O, C-N) | 145 - 160 |

| Aromatic (C-H, C-C) | 110 - 140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of this compound and its derivatives, which in turn allows for the unambiguous determination of their molecular formula. nih.govwiley.comresearchgate.net HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).

This precision enables the differentiation between compounds that might have the same nominal mass but different elemental compositions. For a given this compound analogue, the experimentally measured exact mass is compared against the theoretically calculated mass for the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition. mdpi.com

Table 3: Example of HRMS Data Presentation for a Benzamide Analogue Based on data for 2-(3-Bromo-4-hydroxyphenoxy)benzamide mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 2-(3-Bromo-4-hydroxyphenoxy)benzamide | C₁₃H₁₁BrNO₃ | 307.9844 | 307.9912 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound analogues, the IR spectrum provides clear evidence for the presence of the amide and ether functionalities. rsc.org

The most characteristic absorption bands include:

N-H Stretch: A sharp peak typically appearing around 3300 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the amide group.

C=O Stretch (Amide I band): A strong, intense absorption band usually found in the region of 1650–1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the diaryl ether linkage produce strong absorptions in the fingerprint region, typically around 1240 cm⁻¹.

Aromatic C-H and C=C Stretches: These are observed as a series of absorptions at >3000 cm⁻¹ and in the 1400–1600 cm⁻¹ region, respectively.

The presence and position of these bands confirm the integrity of the core this compound structure. farmaciajournal.com

Table 4: Key IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 |

| Ether (C-O-C) | Asymmetric Stretch | ~1240 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

X-ray Diffraction Analysis for Crystalline Structure Determination

For this compound analogues that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and intermolecular packing in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.

The analysis of benzamide derivatives often reveals the formation of extensive hydrogen-bonding networks. ccspublishing.org.cn In the crystal lattice of benzamides, the amide N-H group typically acts as a hydrogen bond donor, while the carbonyl C=O group acts as an acceptor, leading to the formation of supramolecular structures like chains or dimers. nih.gov The phenoxy group can also influence the crystal packing through weaker C-H···π interactions. Understanding the crystalline structure is crucial as it governs physical properties such as melting point, solubility, and stability.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound analogues. The UV-Vis spectrum of these compounds is typically characterized by intense absorption bands in the range of 200-300 nm, which are associated with π→π* transitions within the aromatic system. up.ac.za

Studies on related benzamide derivatives have explored the phenomenon of solvatochromism, which is the change in the position, intensity, and shape of the absorption bands when the compound is dissolved in different solvents of varying polarity. researchgate.netreferencecitationanalysis.com This effect arises because changes in solvent polarity can differentially stabilize the electronic ground state and the excited state of the molecule, thus altering the energy of the electronic transition. wikipedia.org

Investigating the solvatochromic behavior of this compound analogues can provide insights into the nature of their intramolecular charge transfer characteristics and the dipole moment changes upon electronic excitation. This is often analyzed by plotting the energy of the absorption maximum against solvent polarity parameters. A significant shift (either a hypsochromic/blue shift or a bathochromic/red shift) with increasing solvent polarity is indicative of strong solvatochromic properties. wikipedia.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. For novel this compound analogues, this method, often referred to as CHN analysis, provides quantitative data on the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). The primary purpose of this analysis is to verify the empirical formula of the synthesized molecule.

The procedure involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of each element. These experimentally determined values are then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the "found" and "calculated" values, typically within a margin of ±0.4%, serves as strong evidence for the compound's identity and purity. sphinxsai.commdpi.comresearchgate.netnih.gov This verification is a critical step in the characterization process, confirming that the intended molecular structure has been successfully obtained. farmaciajournal.com

Detailed research findings from the synthesis of various benzamide analogues demonstrate the routine application and importance of elemental analysis. The results consistently show a high degree of agreement between the theoretical and experimentally obtained elemental compositions, validating the proposed structures.

Below are selected findings from the elemental analysis of several this compound analogues and related derivatives.

Table 1: Elemental Analysis Data for this compound Analogues and Related Compounds

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source(s) |

|---|---|---|---|---|---|

| 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | C₁₆H₁₃ClN₄O₂ | C | 58.45 | 58.53 | nih.gov |

| H | 3.99 | 3.91 | nih.gov | ||

| N | 17.04 | 17.12 | nih.gov | ||

| 4-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | C₁₆H₁₃FN₄O₂ | C | 61.53 | 61.61 | nih.gov |

| H | 4.20 | 4.25 | nih.gov | ||

| N | 17.94 | 17.88 | nih.gov | ||

| N-(1-Adamantylcarbamothioyl)-2-((4-methylphenoxy)methyl)benzamide | C₂₆H₃₀N₂O₂S | C | 71.86 | 71.07 | farmaciajournal.com |

| H | 6.96 | 6.76 | farmaciajournal.com | ||

| N | 6.45 | 6.49 | farmaciajournal.com | ||

| N-(1-Adamantylcarbamothioyl)-2-((4-ethylphenoxy)methyl) benzamide | C₂₇H₃₂N₂O₂S | C | 72.29 | 71.76 | farmaciajournal.com |

| H | 7.19 | 7.23 | farmaciajournal.com | ||

| N | 6.24 | 6.32 | farmaciajournal.com | ||

| 2-((4-Ethylphenoxy)methyl)-N-(4-isopropylphenylcarbamothioyl)benzamide | C₂₆H₂₈N₂O₂S | C | 72.19 | 71.97 | farmaciajournal.com |

| H | 6.52 | 6.64 | farmaciajournal.com | ||

| N | 6.48 | 6.42 | farmaciajournal.com | ||

| N-(4-Nitro-2-phenoxy phenyl)methanesulfonamide | C₂₀H₁₇N₃O₆S | C | 56.20 | 56.29 | scielo.br |

| H | 4.01 | 4.17 | scielo.br | ||

| N | 9.83 | 9.62 | scielo.br |

The data presented in the table illustrates the effectiveness of elemental analysis in confirming the composition of these complex heterocyclic structures. For instance, in the synthesis of 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine, the observed percentages for Carbon (58.53%), Hydrogen (3.91%), and Nitrogen (17.12%) closely matched the theoretical values of C, 58.45%; H, 3.99%; and N, 17.04%. nih.gov Similarly, for sulfur-containing analogues like N-(1-Adamantylcarbamothioyl)-2-((4-ethylphenoxy)methyl) benzamide, the experimental values (C, 71.76%; H, 7.23%; N, 6.32%) were in strong agreement with the calculated percentages (C, 72.29%; H, 7.19%; N, 6.24%). farmaciajournal.com This consistent alignment across different structural scaffolds underscores the reliability of elemental analysis as a crucial checkpoint for compositional verification in the development of novel benzamide derivatives.

Computational and Theoretical Investigations of N 4 Phenoxyphenyl Benzamide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to derivatives of N-(4-phenoxyphenyl)benzamide to predict their molecular and electronic properties with high accuracy. A notable study focused on a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, providing detailed theoretical data. researchgate.netwiley.com

DFT calculations are instrumental in determining the optimized three-dimensional arrangement of atoms in a molecule. For a derivative of this compound, DFT studies have elucidated key structural parameters. researchgate.net The analysis reveals the specific bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation. These geometric parameters are fundamental to understanding the molecule's steric and electronic profile, which in turn influences its interaction with biological targets.

Interactive Data Table: Selected Optimized Geometrical Parameters for a this compound Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C1-O1 | 1.23 Å |

| N1-C1 | 1.37 Å | |

| C8-O2 | 1.37 Å | |

| C11-O2 | 1.39 Å | |

| Bond Angles | O1-C1-N1 | 122.9° |

| C2-C1-N1 | 115.5° | |

| C8-O2-C11 | 118.5° | |

| Dihedral Angles | O1-C1-N1-C8 | 178.9° |

| C2-C1-N1-C8 | -2.0° |

Note: The data corresponds to the derivative 4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (compound 3e) from the cited research. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

DFT calculations for this compound derivatives show that the HOMO and LUMO are distributed over different parts of the molecule. researchgate.net In one study, the HOMO lobes were primarily located on the phenylmethanimine (B108103) ring, while the LUMO was distributed across the entire molecule. researchgate.net This distribution is crucial for understanding charge transfer within the molecule.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|

Note: The data corresponds to the derivative 4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (compound 3e) from the cited research. researchgate.net E(HOMO) is the energy of the Highest Occupied Molecular Orbital; E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) analyses provide further insights into molecular interactions. The MEP map distinguishes regions of varying electron density, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In studies of this compound derivatives, the negative potential is typically concentrated around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. The positive potential is usually found around hydrogen atoms. researchgate.net

RDG analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method helps in understanding how different parts of the molecule interact intramolecularly and how the molecule will likely interact with external partners. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. This technique is particularly useful for studying the stability and conformational changes of a ligand when bound to a biological target. nih.govfrontiersin.org

MD simulations have been employed to explore the stability of this compound derivatives within the active sites of target proteins. researchgate.netwiley.com In a study investigating the antifungal properties of these compounds, an MD simulation was performed on a derivative (compound 3e) complexed with class II histone deacetylase (HDAC). researchgate.net The simulation, running for 100 nanoseconds, showed that the compound could bind stably within the active site of the enzyme. The root-mean-square deviation (RMSD) of the complex remained stable throughout the simulation, indicating a persistent and favorable binding mode. This stability suggests that the compound forms a lasting interaction with the target, which is a desirable characteristic for an inhibitor. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial for understanding the binding mechanism and predicting the binding affinity between a ligand and its target.

Docking studies on this compound derivatives have been performed against several biological targets. For instance, a derivative, 3-nitro-N-(4-phenoxyphenyl)benzamide, was docked into a homology model of the human ether-à-go-go-related gene 1 (hERG1) potassium channel. nih.gov The results corroborated experimental findings, identifying key amino acid residues such as F557, L622, and Y652 as crucial for the interaction. nih.gov

In another study targeting acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, derivatives of 4-phenoxy-phenyl isoxazoles were investigated. nih.gov Docking simulations showed that these compounds could fit into the active site of ACC. The binding was stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues, explaining their inhibitory activity. nih.gov Similarly, docking was used to investigate the binding of antifungal this compound derivatives to bacterial proteins, helping to elucidate their mode of action. researchgate.net

Interactive Data Table: Example of Molecular Docking Results

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Derivative 3e | Histone Deacetylase (HDAC) | -8.5 | HIS131, HIS132, PRO22, GLY140 |

| Derivative 6g | Acetyl-CoA Carboxylase (ACC) | Not Specified | Not Specified |

Note: The data is compiled from multiple sources. researchgate.netnih.govnih.gov Binding energies and specific interacting residues are highly dependent on the specific derivative and target protein.

Prediction of Binding Modes and Affinities with Biological Targets

Computational studies, including molecular modeling and site-directed mutagenesis, have been instrumental in elucidating the binding modes and affinities of this compound and its derivatives with various biological targets. These investigations provide critical insights into the molecular interactions that govern the compounds' biological activities.

One area of significant research has been the interaction of these compounds with ion channels. For instance, a derivative, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a potent activator of hERG1 potassium channels, achieving this by significantly reducing pore-type inactivation. researchgate.net The phenoxyphenyl group is considered crucial for this interaction. Molecular modeling suggests that ICA-105574 binds within a hydrophobic pocket of the hERG channel. This pocket is formed by the S5 and S6 helices of one subunit and the S6 helix of an adjacent subunit. researchgate.net The orientation of the molecule within this binding site is specific to the channel, influencing its functional effect. researchgate.net While the binding pocket is largely conserved between EAG and ERG channels, subtle differences in three amino acid residues, along with intrinsic differences in their inactivation mechanisms, lead to opposite functional responses to the compound. researchgate.net

Derivatives of this compound have also been developed as inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.gov Structure-activity relationship (SAR) studies led to the development of potent SPAK inhibitors, which are being explored as potential antihypertensive drugs. nih.govresearchgate.net These inhibitors function by blocking the WNK-OSR1/SPAK-NCC signaling cascade. nih.gov

Furthermore, N-phenylbenzamide derivatives have been investigated for their potential to target kinetoplastid parasites by binding to the minor groove of AT-rich DNA. acs.orgnih.gov Computational and biophysical studies have shown that these compounds can bind to DNA through different modes, including minor groove binding and intercalation, depending on their specific structural features. acs.orgnih.gov

In the context of cancer research, 4-phenoxy-phenyl isoxazoles, which share a common phenoxyphenyl moiety, have been identified as novel acetyl-CoA carboxylase (ACC) inhibitors. nih.gov Docking studies revealed that these compounds bind at the dimer interface of the carboxyltransferase (CT) domain of ACC, forming hydrogen bonds with key residues like Gly-2162 and Ala-2125. nih.gov

The following table summarizes the predicted binding modes and affinities for this compound and its derivatives with various biological targets.

| Compound/Derivative | Biological Target | Predicted Binding Mode/Site | Key Interacting Residues | Predicted Affinity/Activity |

| 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) | hERG Potassium Channel | Hydrophobic pocket formed by S5/pore helix/S6 of one subunit and S6 of an adjacent subunit. researchgate.net | Not explicitly detailed in the provided text. | Potent activator (EC₅₀ ~0.3 μM). |

| This compound Derivatives | SPAK (STE20/SPS1-related proline/alanine-rich kinase) | Not explicitly detailed in the provided text. | Not explicitly detailed in the provided text. | Potent SPAK inhibitors. nih.gov |

| N-Phenylbenzamide Derivatives | Kinetoplastid DNA | Minor groove of AT-rich DNA; some derivatives also by intercalation. acs.orgnih.gov | Not explicitly detailed in the provided text. | Micromolar to submicromolar inhibitors. acs.orgnih.gov |

| 4-Phenoxy-phenyl Isoxazoles (e.g., compound 6a) | Acetyl-CoA Carboxylase (ACC) | Dimer interface of the carboxyltransferase (CT) domain. nih.gov | Gly-2162, Ala-2125. nih.gov | Compound 6g exhibited an IC₅₀ of 99.8 nM. nih.gov |

Computational Models of Biological Systems (e.g., Human Ventricular Action Potential)

Computational models of biological systems, particularly the human ventricular action potential, have been crucial in understanding the physiological and pathophysiological effects of compounds like this compound derivatives. These detailed mathematical models simulate the complex interplay of various ion channels and transporters that govern cardiac myocyte electrophysiology. nih.gov

Computational models of the human ventricular action potential have been developed that incorporate detailed representations of ionic currents, including IKr, and intracellular calcium handling. nih.govdntb.gov.ua These models can simulate the effects of IKr activators like ICA-105574. Such simulations can predict how the enhancement of IKr by the compound shortens the APD. This is particularly relevant in the context of Long QT Syndrome (LQTS), a condition characterized by prolonged ventricular repolarization that can lead to life-threatening arrhythmias. researchgate.netbiorxiv.org By simulating the application of an IKr activator, these models can help predict the potential therapeutic efficacy of such compounds in correcting the prolonged APD seen in LQTS. researchgate.net

Furthermore, these computational models can be extended to simulate not just single cells but also cardiac tissue, allowing for the investigation of phenomena like the transmural dispersion of repolarization and the vulnerable window for arrhythmias. researchgate.net The development and validation of these models rely on experimental data from human ventricular myocytes to ensure they accurately replicate physiological behaviors such as APD adaptation and restitution. nih.gov The use of such in silico models provides a powerful framework for exploring the mechanisms of excitation-contraction coupling and the potential consequences of pharmacological interventions at the cellular and tissue levels. nih.gov

The following table outlines key aspects of computational models used to study the effects of compounds on the human ventricular action potential.

| Model Component | Description | Relevance to this compound Derivatives |

| Ionic Currents | Mathematical formulations of various ion channels (e.g., IKr, IKs, INa, ICaL) based on experimental data from human ventricular myocytes. nih.gov | Allows for the simulation of how IKr activators like ICA-105574 modulate the rapid delayed rectifier potassium current to alter the action potential. researchgate.netbiorxiv.org |

| Action Potential Duration (APD) | A key output parameter of the model, representing the duration of the cardiac action potential. nih.gov | Used to predict the shortening of the APD in response to IKr activation by compounds like ICA-105574, which is relevant for treating conditions like Long QT Syndrome. researchgate.net |

| Calcium Handling | Models the dynamics of intracellular calcium, including release from and uptake into the sarcoplasmic reticulum. nih.gov | While not a direct target, changes in APD caused by the compound can indirectly affect calcium transients. |

| Tissue-Level Simulations | Extends single-cell models to one- or multi-dimensional tissue models to study wave propagation and arrhythmogenesis. researchgate.net | Enables the investigation of how changes in APD at the cellular level translate to effects on the transmural dispersion of repolarization and arrhythmia vulnerability. researchgate.net |

Mechanistic Insights into the Biological Activity of N 4 Phenoxyphenyl Benzamide and Its Derivatives

Antifungal Activity and Target Mechanisms

Derivatives of N-(4-phenoxyphenyl)benzamide have been investigated for their fungicidal properties against a variety of plant pathogenic fungi. Specifically, various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for their in vivo antifungal activities against several pathogens, including Botrytis cinerea nih.gov. The research revealed that the substitution pattern on the N-aryl ring significantly influences the antifungal efficacy.

Compounds with an electron-withdrawing group, such as chlorine (Cl) or fluorine (F), at the meta-position of the phenyl ring demonstrated good to excellent activity against fungi like Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis at high concentrations nih.gov. Conversely, derivatives containing a strong electron-withdrawing group (e.g., CN, NO2) or an electron-donating group (e.g., OCH3, CH3) at the same position did not exhibit significant activity against the tested fungi at a concentration of 250 mg L-1 nih.gov. While these studies provide insight into the potential of this chemical class, specific efficacy data for this compound itself against Alternaria solani and Sclerotinia sclerotiorum is not detailed in the available research. However, the activity of its butanamide derivatives against Botrytis cinerea highlights a promising avenue for development nih.gov.

Table 1: Antifungal Activity of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide Derivatives

| Compound Type | Substituent Group | Position | Efficacy against select fungi (P. oryzae, P. recondita, E. graminis) |

| Butanamides | Electron-withdrawing (Cl, F) | meta | Good to Excellent |

| Butanamides | Strong electron-withdrawing (CN, NO2) | meta | Not Good |

| Butanamides | Electron-donating (OCH3, CH3) | meta | Not Good |

The benzamide (B126) chemical scaffold is a key feature in a number of molecules designed as inhibitors of histone deacetylases (HDACs), which are enzymes crucial for epigenetic regulation frontiersin.orgexplorationpub.com. HDACs remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a significant role in gene transcription nih.govnih.gov. Inhibition of these enzymes has emerged as a therapeutic strategy, and various HDAC inhibitors (HDACis) have been developed frontiersin.orgnih.gov.

Compounds featuring a benzamide unit, such as N-(2-aminophenyl)-benzamide derivatives, have shown potential as potent and selective inhibitors of Class I HDACs (HDAC1, 2, and 3) frontiersin.orgexplorationpub.com. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated a class I selective inhibition pattern. frontiersin.org It exhibited IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively frontiersin.org. This indicates a preference for HDAC1, with 2.74-fold and 2.69-fold selectivity over HDAC2 and HDAC3, respectively frontiersin.org. The mechanism of action for many benzamide-based HDACis involves the coordination of a zinc ion within the enzyme's catalytic site, which is a characteristic of zinc-dependent HDACs (Classes I, II, and IV) frontiersin.orgnih.gov.

Table 2: Inhibitory Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) against Class I HDACs

| HDAC Isoform | IC50 Value (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Kinase Signaling Pathway Modulation

This compound has been identified as a foundational structure for the development of novel inhibitors targeting STE20/SPS1-related proline/alanine-rich kinase (SPAK) nih.gov. SPAK, also known as STK39, is a serine/threonine kinase that plays a critical role in regulating ion transport and cellular homeostasis nih.govpatsnap.com. Researchers have undertaken structural development of this compound derivatives to create potent SPAK inhibitors nih.gov. Through the examination of structure-activity relationships (SAR) based on a lead compound, a derivative identified as compound 20l was developed as a potent SPAK inhibitor nih.gov. The inhibition of SPAK is considered a promising therapeutic strategy for conditions associated with its overactivation nih.govpatsnap.com.

The inhibition of SPAK by this compound derivatives directly impacts the With-No-Lysine (WNK) kinase signaling cascade nih.gov. SPAK and the related Oxidative Stress-Responsive Kinase 1 (OSR1) are key downstream substrates of WNK kinases nih.govbham.ac.uk. The WNK-SPAK/OSR1 signaling pathway is crucial for regulating the activity of various ion co-transporters nih.govbham.ac.uk. Abnormal activation of this cascade can lead to pathological conditions such as salt-sensitive hypertension nih.gov. By potently inhibiting SPAK, derivatives of this compound function as blockers of the WNK-OSR1/SPAK signaling pathway, thereby disrupting the abnormal signal transduction nih.gov.

Nuclear Receptor Antagonism

Analogs of N-phenylbenzamide have been identified as antagonists of the Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily nih.gov. Nuclear receptors are a class of proteins that regulate the transcription of genes in response to ligand binding. FXR plays a significant role in bile acid, lipid, and glucose metabolism.

Research has identified N-phenylbenzamide analogs as potent, nanomolar antagonists of FXR nih.gov. These compounds have been shown to competitively antagonize FXR activation by an agonist. Furthermore, in cell-based assays using HepG2 cells, these antagonists effectively reduced the expression of FXR-regulated genes, such as SHP and BSEP nih.gov. The development of these antagonists demonstrated selectivity for FXR over other closely related nuclear receptors, highlighting the potential of the N-phenylbenzamide scaffold in modulating this specific signaling pathway nih.gov.

Opioid Receptor Antagonism

The versatility of the this compound scaffold extends to the central nervous system, where its derivatives have been explored as modulators of opioid receptors.

The this compound moiety is a core component of a class of potent and selective kappa opioid receptor (KOR) antagonists. nih.gov For example, (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, known as LY2456302, is a structurally novel and selective KOR antagonist. nih.gov It exhibits approximately 30-fold higher affinity for KOR over the mu opioid receptor (MOR). nih.gov In vivo receptor occupancy studies in rats demonstrated this selectivity, with ED50 values (doses at which 50% of receptors were occupied) for KOR being significantly lower than for MOR and delta opioid receptors (DOR). nih.gov Another study led to the development of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, a compound that also demonstrated significant KOR antagonist properties. nih.gov The evaluation of analogues in this series confirmed that the 4-phenoxybenzamide structure is a key element for developing potent and selective KOR antagonists. nih.gov

Enzyme Inhibition and Cellular Process Modulation

Derivatives incorporating the 4-phenoxyphenyl structure have been shown to inhibit key enzymes involved in metabolism and to exert direct effects on the proliferation of cancer cells.

Acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway, has been identified as a target for compounds containing the 4-phenoxyphenyl moiety. nih.gov While not a benzamide, a series of 4-phenoxy-phenyl isoxazoles demonstrated potent ACC inhibitory activity. nih.gov A key finding from this research was the identification of a cyclopropylmethoxy-substituted derivative (compound 6g) that exhibited an IC50 value of 99.8 nM against the human ACC1 isoform, an activity level comparable to the known ACC inhibitor CP-640186. nih.gov This demonstrates that the 4-phenoxyphenyl group can be incorporated into structures that effectively inhibit this crucial metabolic enzyme.

Table 1: ACC1 Inhibitory Activity of a 4-Phenoxy-Phenyl Isoxazole (B147169) Derivative

| Compound | Target Enzyme | IC50 (nM) |

|---|

Data sourced from a study on 4-phenoxy-phenyl isoxazoles. nih.gov

The inhibition of ACC and other cellular targets by phenoxyphenyl derivatives translates to direct antiproliferative effects on various cancer cell lines. In a study of 4-phenoxy-phenyl isoxazoles, one derivative in particular (compound 6l) exhibited potent cytotoxicity against human lung cancer (A549), liver cancer (HepG2), and breast cancer (MDA-MB-231) cell lines. nih.gov The compound demonstrated strong, sub-micromolar IC50 values across all three cell lines, indicating broad antiproliferative activity. nih.gov Mechanistic studies confirmed that this activity was linked to the inhibition of ACC, leading to a decrease in malonyl-CoA levels, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis in MDA-MB-231 cells. nih.gov

Table 2: Antiproliferative Activity of a 4-Phenoxy-Phenyl Isoxazole Derivative (Compound 6l)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 0.22 |

| HepG2 | Hepatocellular Carcinoma | 0.26 |

Data sourced from a study on 4-phenoxy-phenyl isoxazoles. nih.gov

Dual Modulation of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Research into derivatives of this compound, specifically N-benzylbenzamides, has revealed a promising dual-targeting mechanism involving soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). nih.govwikipedia.orgmedchemexpress.com The simultaneous modulation of these two targets is a therapeutic strategy aimed at addressing conditions like metabolic syndrome, as it can concurrently improve diabetic conditions and hypertension. nih.govwikipedia.orgmedchemexpress.com

The design of these dual-target ligands was based on a merged pharmacophore that fits both the sEH inhibitor and PPARγ agonist binding sites. nih.govwikipedia.org Structure-activity relationship (SAR) studies on N-benzylbenzamide derivatives led to the development of potent modulators with submicromolar activity on both targets. nih.govwikipedia.orgmedchemexpress.com For instance, certain derivatives have demonstrated significant inhibitory concentration (IC50) values against sEH and effective concentration (EC50) values for PPARγ activation, both in the submicromolar range. nih.govwikipedia.org This dual activity suggests that the N-benzamide scaffold, central to this compound, is a viable starting point for developing multi-target agents.

Inhibition of Human Carbonic Anhydrase II

Derivatives of this compound have been investigated as potential inhibitors of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme involved in various physiological processes. ast487.com The core benzamide structure is a key feature in a class of sulfonamide inhibitors that have shown significant activity against this enzyme. nih.gov

The mechanism of inhibition by related benzamide-4-sulfonamides involves the sulfonamide moiety coordinating with the zinc ion in the active site of the hCA II enzyme. nih.gov This interaction is crucial for the inhibitory effect. The orientation and nature of the substituent groups on the benzamide ring, such as the phenoxyphenyl group, can influence the binding affinity and selectivity for different carbonic anhydrase isoforms. nih.gov While direct inhibitory data for this compound is not extensively detailed, the structural similarities with known potent benzamide-based inhibitors suggest its potential to interact with and inhibit hCA II. ast487.comnih.gov Studies on structurally related aromatic sulfonamides show that the tail of the molecule, in this case, the phenoxyphenyl group, typically orients towards the hydrophobic half of the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Effects on Free Fatty Acid Receptor 1 (FFA1/GPR40) Activation

Currently, there is a lack of direct scientific literature detailing the effects of this compound on the activation of Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. While FFA1 is a significant target for the treatment of type 2 diabetes due to its role in amplifying glucose-dependent insulin (B600854) secretion, and various synthetic agonists have been developed, no research has specifically implicated this compound in this activity. nih.gov The existing research on FFA1 agonists focuses on molecules that typically contain a carboxylate group, which is absent in this compound.

Antimicrobial and Antioxidant Properties

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Benzamide derivatives have been a subject of interest in the search for new antimicrobial agents due to their wide range of biological activities. Studies on various substituted benzamides have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

The antibacterial efficacy of benzamide derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition against different bacterial strains. For example, certain N-substituted benzamide derivatives have shown significant activity against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The nature and position of substituents on the phenyl rings play a crucial role in the antibacterial potency. While specific data for this compound is limited, the general activity of the benzamide class suggests its potential for antimicrobial action.

Below is a table summarizing the antibacterial activity of representative benzamide derivatives against common bacterial strains, illustrating the potential of this class of compounds.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-hydroxy-N-phenylbenzamide | B. subtilis | 25 | 6.25 | |

| 4-hydroxy-N-phenylbenzamide | E. coli | 31 | 3.12 | |

| N-p-tolylbenzamide | E. coli | 24 | 3.12 | |

| N-p-tolylbenzamide | B. subtilis | - | 6.25 | |

| N-(4-bromophenyl)benzamide | E. coli | 24 | - | |

| N-(4-bromophenyl)benzamide | B. subtilis | - | 6.25 |

In vitro Antioxidant Activity

The antioxidant potential of chemical compounds is often assessed through their ability to scavenge free radicals. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used in vitro method to evaluate this activity. While direct studies on the antioxidant properties of this compound are not extensively reported, the chemical structure suggests a potential for such activity.

The presence of aromatic rings and the amide linkage in the molecule could contribute to its ability to donate hydrogen atoms or electrons to stabilize free radicals. Research on other complex amide and isoxazole derivatives has shown that the introduction of certain functional groups can significantly enhance antioxidant capacity. For instance, compounds with hydroxyl or other electron-donating groups on the phenyl rings tend to exhibit stronger antioxidant effects. The phenoxy group in this compound might influence its antioxidant potential, a hypothesis that warrants further investigation through specific in vitro assays.

Structure Activity Relationship Sar Studies and Pharmacophore Development of N 4 Phenoxyphenyl Benzamide Derivatives

Identification of Structural Determinants for Potency and Selectivity

SAR studies on N-(4-phenoxyphenyl)benzamide and its analogues have revealed that subtle changes to the molecule's structure can lead to significant shifts in biological activity and target selectivity. The core scaffold consists of three main components amenable to modification: the benzamide (B126) ring (A-ring), the central amide linker, and the N-(4-phenoxyphenyl) moiety (B- and C-rings).

The this compound framework has been successfully exploited to develop inhibitors for STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key component in a signaling cascade that regulates blood pressure. nih.gov SAR studies starting from a lead compound identified key determinants for potency. The development effort led to a potent SPAK inhibitor, compound 20l , which is considered a promising candidate for a new class of antihypertensive drugs. nih.govresearchgate.net

Interestingly, the nature of the linker between the phenyl rings is a critical determinant for selectivity between the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). While N-(p-aryloxyphenyl)benzamides with their planar trans secondary amide skeleton are selective AR antagonists, replacing the amide with a sulfonamide linker creates a folded, synclinal structure. nih.gov This folded conformation fits well into the ligand-binding pocket of the PR but not the AR, thus conferring selectivity for PR antagonism. nih.gov For these N-(4-phenoxyphenyl)benzenesulfonamide derivatives, substitutions on the benzenesulfonyl ring significantly impact potency. For instance, a chloro or trifluoromethyl group at the 3-position enhances PR-antagonistic activity. nih.govnih.gov The N-(4-phenoxyphenyl)benzenesulfonamide structure itself was found to be favorable for PR-antagonistic activity when compared to simpler aniline (B41778) or toluidine derivatives. nih.gov

The versatility of the scaffold is further demonstrated by its application in developing antifungal agents. A series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and shown to possess moderate to good antifungal activity against several plant pathogenic fungi by targeting histone deacetylase (HDAC). researchgate.net Within this series, compound 3e displayed significant activity, superior to the commercial fungicide boscalid (B143098) against certain pathogens. researchgate.net The carboxamide group was identified as a key active group in this context. researchgate.net

Furthermore, derivatives of this scaffold have been investigated as activators of the human ether-à-go-go-related gene (hERG) potassium channel, a target for anti-arrhythmic drugs. ICA-105574 , a 3-nitro-N-(4-phenoxyphenyl)benzamide derivative, is a potent hERG activator. researchgate.net SAR studies revealed that the nitro group at the meta-position of the benzamide ring is crucial for this activity. researchgate.net

Table 1: SAR Summary of this compound Derivatives for Various Biological Targets

| Target | Scaffold/Derivative | Key Structural Determinants for Activity | Reference |

| SPAK | This compound | Specific substitutions leading to potent inhibitor 20l . | nih.govresearchgate.net |

| Androgen Receptor (AR) | This compound | The planar trans conformation of the secondary amide linker is crucial for selective antagonism. | nih.gov |

| Progesterone Receptor (PR) | N-(4-phenoxyphenyl)benzenesulfonamide | A folded synclinal sulfonamide linker confers selectivity over AR. nih.gov Substitution with electron-withdrawing groups (e.g., 3-Cl, 3-CF3) on the benzenesulfonyl ring enhances potency. nih.govnih.gov | |

| Fungal HDAC | 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide | The carboxamide group is a key active feature. researchgate.net Specific substitutions lead to potent antifungal activity (e.g., compound 3e ). researchgate.net | |

| hERG Channel | 3-nitro-N-(4-phenoxyphenyl)benzamide | A nitro group at the meta-position of the benzamide ring is critical for activator function. | researchgate.net |

Elucidation of Pharmacophoric Features for Targeted Biological Activities

A pharmacophore is a three-dimensional arrangement of molecular features essential for biological activity. nih.govnumberanalytics.com By analyzing the SAR data from various this compound derivatives, specific pharmacophore models for different biological targets have been elucidated. These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. numberanalytics.comwustl.edu

For Progesterone Receptor (PR) Antagonism: The essential pharmacophoric element is the folded, non-planar structure induced by the sulfonamide linker. This synclinal conformation presents the aromatic rings in a specific spatial orientation that is recognized by the PR ligand-binding pocket. nih.gov The model includes a hydrogen bond donor (the sulfonamide N-H) and specific hydrophobic and aromatic features. nih.gov

For hERG Channel Activation: The pharmacophore for hERG activation by ICA-105574 and its analogues is highly specific. It includes a hydrophobic pocket-binding element composed of the phenoxyphenyl group and a crucial electronic feature in the form of the nitro group at the meta-position of the benzamide ring. researchgate.net This nitro group is vital for the compound's activity, and its replacement can switch the compound from an activator to a weak inhibitor. researchgate.net

For Antifungal (HDAC) Activity: The pharmacophore for this activity includes the essential carboxamide group, which likely participates in key interactions within the active site of the target enzyme, histone deacetylase (HDAC). researchgate.net Molecular dynamics simulations have helped to reveal how these compounds, such as 3e , can bind effectively to the HDAC active site. researchgate.net

Table 2: Key Pharmacophoric Features for this compound Derivatives

| Target | Key Pharmacophoric Features | Description | Reference |

| Androgen Receptor (AR) | Planar Aromatic System, H-Bond Donor/Acceptor | A planar trans amide linker maintains the geometry required for binding to the AR ligand-binding domain. | nih.govacs.org |

| Progesterone Receptor (PR) | Folded Aromatic System, H-Bond Donor, Hydrophobic Groups | A synclinal sulfonamide linker creates a folded structure that selectively fits the PR binding pocket. | nih.gov |

| hERG Channel | Hydrophobic Moiety, Aromatic Rings, Nitro Group | The phenoxyphenyl tail interacts with a hydrophobic pocket, while the meta-nitro group on the benzamide ring is essential for activation. | researchgate.net |

| Fungal HDAC | Carboxamide Group, Aromatic/Heterocyclic Rings | The carboxamide is a critical interaction group. The overall structure is designed to fit the active site of the HDAC enzyme. | researchgate.net |

Rational Design Principles for Novel Analogues

The detailed understanding of SAR and the development of pharmacophore models have established clear principles for the rational design of new this compound analogues with tailored biological activities.

One primary design principle is linker modification for selectivity switching . As demonstrated in the case of PR versus AR antagonists, replacing the amide linker with a bioisostere like a sulfonamide can fundamentally alter the molecule's 3D conformation and, consequently, its target selectivity. nih.gov This principle of isosteric replacement allows chemists to tune the pharmacological profile of the scaffold. wiley.com

A second principle is structure-based design and optimization . When the 3D structure of the biological target is known, as with HDAC or through homology modeling for the hERG channel, docking studies can guide the design of new analogues. researchgate.netresearchgate.net This approach allows for the optimization of ligand-receptor interactions by introducing substituents that can form additional hydrogen bonds, occupy empty hydrophobic pockets, or establish other favorable contacts to enhance potency and selectivity. bohrium.com For example, the development of PR antagonists involved adding substituents at the 3-position of the benzenesulfonyl moiety to improve activity based on the presumed binding mode. nih.gov

A third principle involves scaffold decoration to explore chemical space . Based on a validated pharmacophore model, novel analogues can be designed by adding various substituents to the aromatic rings of the this compound core. This strategy was employed in the development of SPAK inhibitors and antifungal agents, where libraries of derivatives were synthesized to identify compounds with optimal potency. nih.govresearchgate.net This allows for fine-tuning of physicochemical properties and exploring interactions with sub-pockets within the target's binding site. mdpi.com The systematic exploration based on a lead compound is a classic rational design strategy that has proven effective for this scaffold. nih.gov

Concluding Remarks and Future Research Perspectives

Emerging Avenues in N-(4-phenoxyphenyl)benzamide Chemistry and Biological Applications

The this compound scaffold continues to be a focal point for the discovery of new bioactive molecules. Recent research has expanded its biological applications beyond initial findings, with several emerging areas showing significant promise.

One of the key emerging applications is in the development of novel inhibitors for enzymes implicated in various diseases. For instance, derivatives of this compound have been identified as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.govx-mol.com These inhibitors block the with-no-lysine kinase (WNK) signaling cascade, which is associated with salt-sensitive hypertension, positioning them as potential candidates for a new class of antihypertensive drugs. nih.govx-mol.com Another significant area is the development of acetyl-CoA carboxylase (ACC) inhibitors. nih.gov ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells. nih.gov Derivatives of 4-phenoxy-phenyl isoxazoles, which share a similar structural motif, have shown potent ACC inhibitory activity and antiproliferative effects against various cancer cell lines. nih.gov

Furthermore, the this compound framework has been explored for its potential as an antifungal agent. wiley.comnih.gov Specifically, 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives have demonstrated significant antifungal activity against several plant pathogenic fungi, in some cases superior to existing commercial fungicides. wiley.comnih.gov Molecular dynamics simulations suggest that these compounds may exert their effect by binding to the active site of class II histone deacetylase (HDAC). wiley.comnih.gov The versatility of this scaffold is further underscored by its investigation as a nonsteroidal progesterone (B1679170) receptor (PR) antagonist, with the N-(4-phenoxyphenyl)benzenesulfonamide structure showing particular promise. nih.gov

The synthetic chemistry of this compound is also evolving, with new methods being developed to facilitate the synthesis of diverse analogues. For example, a novel PhIO-mediated oxidation reaction has been reported for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide, offering a metal-free and efficient route to these valuable compounds. mdpi.com

The following table provides a summary of the emerging biological applications of this compound derivatives:

| Biological Target/Application | Derivative Class | Key Findings |

| SPAK Inhibition (Antihypertensive) | This compound derivatives | Potent inhibition of the WNK-OSR1/SPAK-NCC signaling cascade. nih.govx-mol.com |

| ACC Inhibition (Anticancer) | 4-phenoxy-phenyl isoxazoles | Potent hACC1 inhibitory activity and significant antiproliferative effects in cancer cell lines. nih.gov |

| Antifungal | 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide | Moderate to good antifungal activity against various plant pathogenic fungi. wiley.comnih.gov |

| Progesterone Receptor Antagonism | N-(4-phenoxyphenyl)benzenesulfonamide | Promising scaffold for the development of nonsteroidal PR antagonists. nih.gov |

Integration of Interdisciplinary Methodologies for Advanced Research

The advancement of research on this compound and its analogues is increasingly reliant on the integration of interdisciplinary methodologies. The synergy between synthetic chemistry, molecular biology, computational modeling, and materials science is crucial for unlocking the full potential of this chemical scaffold.

Organic synthesis remains the cornerstone, providing the means to create novel derivatives with tailored properties. mdpi.com However, the design of these new molecules is progressively guided by insights from other disciplines. For example, molecular docking and dynamics simulations are now routinely used to predict the binding modes of benzamide (B126) derivatives with their biological targets, such as SPAK and ACC, thereby informing the design of more potent and selective inhibitors. nih.govwiley.comnih.gov This computational approach, combined with experimental validation, accelerates the drug discovery process.

The interface between chemistry and materials science is another burgeoning area. The amide functionality and the potential for hydrogen bonding in benzamide derivatives make them attractive building blocks for the construction of supramolecular structures and functional materials. deakin.edu.au For instance, the incorporation of an amide-functionalized ligand, N-(pyridin-4-yl)benzamide, into 2-D Hofmann frameworks has been shown to influence spin-crossover (SCO) properties, highlighting the role of these compounds in the development of molecular switches and sensors. deakin.edu.au

Furthermore, the study of benzamides as multi-target ligands necessitates a systems biology approach. Understanding the complex interplay of these compounds with multiple biological pathways requires the integration of data from high-throughput screening, proteomics, and metabolomics. mdpi.com This holistic view is essential for developing drugs with improved efficacy and reduced side effects.

The following table illustrates the application of interdisciplinary methodologies in the study of benzamide analogues:

| Discipline | Methodology | Application in Benzamide Research |

| Computational Chemistry | Molecular Docking, Molecular Dynamics | Predicting binding modes, guiding rational drug design. nih.govwiley.comnih.gov |

| Materials Science | Supramolecular Chemistry, Crystallography | Development of functional materials with specific properties (e.g., spin-crossover). deakin.edu.au |

| Molecular Biology | Enzyme Assays, Cell-based Assays | Evaluating biological activity and mechanism of action. nih.govnih.gov |

| Systems Biology | Proteomics, Metabolomics | Understanding the multi-target effects of benzamide derivatives. mdpi.com |

Theoretical Frameworks for De Novo Design and Optimization of Benzamide Analogues

The de novo design and optimization of benzamide analogues are increasingly guided by sophisticated theoretical frameworks. These computational approaches allow for the rational design of novel molecules with desired properties, moving beyond traditional trial-and-error methods.

Structure-based drug design is a powerful tool that utilizes the three-dimensional structure of a biological target to design ligands that can bind with high affinity and selectivity. mdpi.com For benzamide analogues, this involves using the crystal structures of enzymes like ACC or homology models of receptors to design compounds that fit snugly into the active site and form key interactions. nih.govmdpi.com This approach was successfully used to identify and optimize 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov

Fragment-based drug design is another valuable strategy. This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. researchgate.net A "derivatization design" approach, which uses artificial intelligence-assisted forward in silico synthesis, can generate near-neighbor lead analogues and scaffold variations with a high degree of synthetic feasibility. nih.gov This methodology has the potential to accelerate the optimization of benzamide-based leads.

Generative models, a recent advancement in artificial intelligence, are also being applied to de novo drug design. nih.gov These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures with desired properties. While still an emerging field, generative design holds the promise of exploring a much larger chemical space to identify novel and synthetically accessible benzamide analogues.

The following table summarizes the key theoretical frameworks and their applications in the design of benzamide analogues:

| Theoretical Framework | Description | Application in Benzamide Analogue Design |

| Structure-Based Drug Design | Utilizes the 3D structure of the target to design complementary ligands. | Design of potent and selective inhibitors for enzymes like ACC. nih.govmdpi.com |

| Fragment-Based Drug Design | Builds lead compounds by identifying and linking small molecular fragments. | Optimization of lead compounds by growing fragments from a core scaffold. researchgate.net |

| In Silico Synthesis/Derivatization Design | AI-assisted forward synthesis to generate synthetically feasible analogues. | Rapid generation of diverse and synthetically accessible benzamide libraries. nih.gov |

| Generative Models | AI models that learn from chemical data to generate novel molecules. | Exploration of new chemical space for the discovery of novel benzamide scaffolds. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.